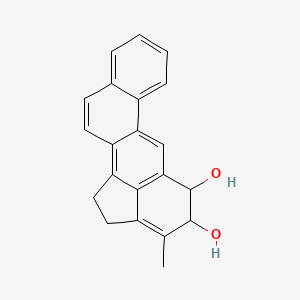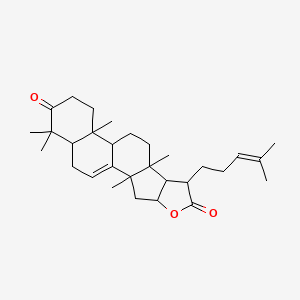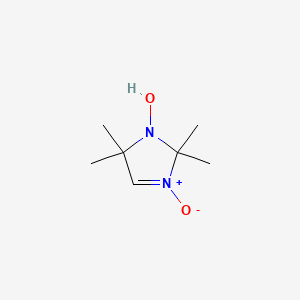
Halopredone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloart is a synthetic compound known for its unique chemical structure and diverse applications in various fields. It is primarily used in the pharmaceutical industry due to its potent biological activities. The compound is characterized by the presence of halogen atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haloart involves multiple steps, starting from the base compound 21-acetoxy-11alpha,17alpha-dihydroxy-pregn-4-ene-3,20-dione. The first step is the ketalization of this base compound to form an ethylenedioxy derivative. This derivative is then epoxidized using monoperphthalic acid to form an epoxide. The epoxide ring is subsequently opened with hydrogen fluoride to yield a fluoro derivative. Bromination of this fluoro derivative in dioxane produces a brominated compound, which is then reacted with methanesulfonyl chloride to form a mesyl ester. This mesyl ester undergoes acetylation with acetic anhydride to form a triacetoxy derivative. Further treatment with sodium acetate and bromine results in a mono unsaturated dibromo compound. This compound is then converted into a triene derivative using lithium carbonate and lithium bromide. The final steps involve the addition of bromine and hydroxyl groups, followed by epoxidation and ring opening with hydrogen fluoride .
Industrial Production Methods: Industrial production of Haloart follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Haloart undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of halogen atoms, which make the compound highly reactive.
Common Reagents and Conditions:
Oxidation: Haloart can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Haloart can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of halogen atoms with other functional groups. Common reagents include sodium iodide in acetone for halogen exchange and silver nitrate in ethanol for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Haloart has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for various synthetic transformations and as a building block for more complex molecules. In biology, Haloart is studied for its potential as an antimicrobial and antiviral agent. In medicine, it is explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, Haloart is used in the development of new drugs and in the study of biochemical pathways .
Mechanism of Action
The mechanism of action of Haloart involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, Haloart may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators. It may also interact with cellular receptors to induce apoptosis in cancer cells. The precise molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Haloart is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include halopredone acetate, halothane, and haloperidol. While these compounds share some structural features, such as the presence of halogen atoms, they differ in their specific functional groups and biological activities. For instance, this compound is primarily used as an anti-inflammatory agent, halothane as an anesthetic, and haloperidol as an antipsychotic. Haloart’s unique combination of properties makes it a versatile compound with diverse applications .
Properties
CAS No. |
57781-14-3 |
|---|---|
Molecular Formula |
C25H29BrF2O7 |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29BrF2O7/c1-12(29)34-11-21(33)24(35-13(2)30)6-5-14-15-7-18(27)16-8-19(31)17(26)9-23(16,4)25(15,28)20(32)10-22(14,24)3/h8-9,14-15,18,20,32H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1 |
InChI Key |
YCISZOVUHXIOFY-HKXOFBAYSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C |
Key on ui other cas no. |
57781-14-3 |
Synonyms |
halopredone acetate halopredone acetate, (6alpha,11beta)-isomer THS 201 THS-201 Topicon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)
![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)


![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)
![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)

![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)



![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)
